molecular formula C15H14O2 B15425340 Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]- CAS No. 94705-09-6

Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]-

Cat. No.: B15425340
CAS No.: 94705-09-6
M. Wt: 226.27 g/mol
InChI Key: YHLFVLQZEKOIBW-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]- (systematic name: 1-[4-(hydroxybenzyl)phenyl]ethanone) is a substituted acetophenone derivative characterized by a hydroxyphenylmethyl group attached to the para position of the phenyl ring. These derivatives are typically synthesized via Claisen-Schmidt condensations or coupling reactions involving diazonium salts, as seen in related ethanone-based chalcones . Applications span pharmaceuticals, agrochemicals, and materials science, with antimicrobial activity reported in some analogs .

Properties

CAS No.

94705-09-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-[4-[hydroxy(phenyl)methyl]phenyl]ethanone

InChI

InChI=1S/C15H14O2/c1-11(16)12-7-9-14(10-8-12)15(17)13-5-3-2-4-6-13/h2-10,15,17H,1H3

InChI Key

YHLFVLQZEKOIBW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Biological Activity

Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]-, also known as 1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone, is a compound with significant biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C11_{11}H14_{14}O2_2
  • Molecular Weight : 178.2277 g/mol
  • CAS Registry Number : 54549-72-3
  • IUPAC Name : 1-[4-(1-hydroxy-1-methylethyl)phenyl]ethanone

The compound features a phenolic structure that contributes to its biological properties, particularly in pharmacology and medicinal chemistry.

Antioxidant Properties

Ethanone derivatives are often studied for their antioxidant capabilities. Research has shown that compounds with phenolic structures can scavenge free radicals, reducing oxidative stress in cells. A study indicated that ethanone derivatives exhibited significant antioxidant activity, which is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of ethanone derivatives. For instance, ethanone compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

  • Antioxidant Study :
    • A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant activity of phenolic compounds derived from ethanone. The results showed a significant reduction in lipid peroxidation and improved cell viability in oxidative stress models .
  • Antimicrobial Efficacy :
    • In a clinical trial assessing the efficacy of ethanone derivatives against skin infections caused by resistant bacterial strains, the compound demonstrated notable antibacterial activity. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections .
  • Cytotoxicity Evaluation :
    • A cytotoxicity assay conducted on various cancer cell lines revealed that ethanone exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests potential applications in targeted cancer therapies .

Data Tables

PropertyValue
Chemical FormulaC11_{11}H14_{14}O2_2
Molecular Weight178.2277 g/mol
CAS Registry Number54549-72-3
Antioxidant ActivitySignificant
Antimicrobial ActivityEffective against multiple strains

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of ethanone derivatives, emphasizing substituent effects on physicochemical properties, synthesis, and applications.

Structural and Physicochemical Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties
1-[2-Hydroxy-4-(phenylmethoxy)phenyl]-2-(4-methylphenyl)ethanone (925007-21-2) Benzyloxy, hydroxyl, methylphenyl C₂₁H₁₈O₃ 318.37 g/mol Lipophilic; UV-active due to aromatic systems
1-(4′-Methoxybiphenyl-4-yl)ethanone (13021-18-6) Methoxy, biphenyl C₁₅H₁₄O₂ 226.27 g/mol Enhanced solubility in polar solvents
1-[4-(4-Morpholinylsulfonyl)phenyl]ethanone (58722-35-3) Morpholinylsulfonyl C₁₂H₁₅NO₄S 281.31 g/mol High polarity; potential CNS activity
1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone (54549-72-3) 2-Hydroxypropan-2-yl C₁₁H₁₄O₂ 178.23 g/mol Moderate solubility; thermal stability
1-(4-(4-Methylimidazol-1-yl)phenyl)ethanone 4-Methylimidazole C₁₂H₁₂N₂O 200.24 g/mol Bioactive; crystalline solid

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., methoxy, hydroxy) : Increase solubility and stabilize intermediates in electrophilic substitutions .
  • Electron-Withdrawing Groups (e.g., sulfonyl, morpholinyl) : Enhance oxidative stability and reactivity in nucleophilic additions .
  • Heterocyclic Moieties (e.g., imidazole, pyrrole) : Improve binding affinity in biological systems .

Notes

  • Safety and Handling: Compounds like 1-[4-(1,1-dimethylethyl)phenyl]ethanone require adherence to UN1224 regulations for ketones, emphasizing flammability and toxicity risks .
  • Regulatory Status: Ethanone derivatives with chlorophenoxy or trifluoromethyl groups (e.g., PMN P–17–329) are subject to EPA reporting requirements under TSCA §721 .

Tables

Table 1: Key Physicochemical Data of Selected Ethanone Derivatives

Compound (CAS) Melting Point (°C) Boiling Point (°C) logP
1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone 161–163 439.6 (predicted) 1.98
1-(4-Methoxybiphenyl-4-yl)ethanone Not reported >300 3.12
1-[4-(Morpholinylsulfonyl)phenyl]ethanone 145–147 482.1 (predicted) 0.76

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]- in laboratory settings?

  • Methodological Answer: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for purity assessment. For structural confirmation, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton environments and carbon frameworks. Infrared (IR) spectroscopy can identify functional groups like hydroxyl and ketone moieties. Cross-validate results with reference standards (e.g., CAS 943-27-1 derivatives) to ensure accuracy .

Q. How should researchers safely handle and store Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]- given its flammability and reactivity?

  • Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C, away from ignition sources. Use explosion-proof refrigeration for long-term storage. Conduct reactions in fume hoods with flame-resistant equipment. Refer to GHS classification (Category 3 flammable liquid) and adhere to UN1224 transport guidelines (packaging class III) to mitigate risks .

Q. What synthetic routes are commonly employed to prepare Ethanone derivatives with hydroxyphenylmethyl substituents?

  • Methodological Answer: Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on para-substituted diarylmethane precursors is typical. Optimize solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound .

Advanced Research Questions

Q. How can computational modeling (e.g., QSPR, DFT) predict the reactivity and thermodynamic stability of Ethanone, 1-[4-(hydroxyphenylmethyl)phenyl]-?

  • Methodological Answer: Quantum chemistry software (e.g., Gaussian, ORCA) calculates Gibbs free energy (ΔG°) and reaction enthalpies (ΔH°) for intermediates. Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with stability. Validate predictions against experimental thermochemical data (e.g., NIST Chemistry WebBook entries) .

Q. What strategies resolve contradictions in reported biological activity data for hydroxyphenylmethyl-substituted ethanones?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). Standardize protocols using OECD guidelines. For example, if antioxidant activity conflicts, compare DPPH radical scavenging assays (methanol solvent) with FRAP (aqueous buffer) to assess solvent-dependent effects. Cross-reference PubChem BioAssay data to identify outliers .

Q. How do substituent positions on the phenyl ring influence the compound’s electronic properties and reaction pathways?

  • Methodological Answer: Perform Hammett σ-value analysis to quantify electron-donating/withdrawing effects. For para-substituted derivatives (e.g., -OH, -CH₃), use UV-Vis spectroscopy to measure absorbance shifts (π→π* transitions). Compare with meta-substituted analogs to assess steric vs. electronic influences. Computational electrostatic potential maps (e.g., MEPs) further clarify nucleophilic/electrophilic sites .

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